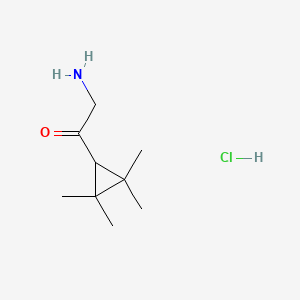

2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-onehydrochloride

Description

2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride is a synthetic cathinone derivative characterized by a cyclopropyl ring substituted with four methyl groups and an amino ketone moiety. The compound’s unique structure confers distinct physicochemical properties, including enhanced stability due to steric hindrance from the tetramethylcyclopropyl group. This structural feature differentiates it from other cathinones, which typically feature aromatic or aliphatic substituents.

Properties

IUPAC Name |

2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-8(2)7(6(11)5-10)9(8,3)4;/h7H,5,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTERIRIJFIRQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)CN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Grignard Reagent

The reaction begins with the preparation of 2,2,3,3-tetramethylcyclopropylmagnesium bromide, which is subsequently reacted with a chloroacetamide derivative. For example, 2-chloro-N-methoxy-N-methylacetamide serves as an electrophilic acylating agent.

Reaction Conditions

-

Substrate : 2-chloro-N-methoxy-N-methylacetamide (27 g, 200 mmol)

-

Grignard Reagent : 2,2,3,3-tetramethylcyclopropylmagnesium bromide (200 mmol in THF)

-

Solvent : Tetrahydrofuran (THF, 300 mL)

-

Temperature : 0°C to room temperature

-

Duration : 1 hour

Procedure

The Grignard reagent is added dropwise to the chloroacetamide solution at 0°C. After stirring at room temperature, the mixture is quenched with aqueous ammonium chloride, and the product is extracted with tert-butyl methyl ether. Purification via chromatography yields the ketone intermediate as a yellow oil with a 47% yield.

Key Data

| Parameter | Value |

|---|---|

| Yield | 47% |

| Purity (HPLC) | >95% |

| Characterization | NMR, LC-MS (m/z 147) |

Introduction of the Amino Group

The conversion of the ketone to the primary amine is achieved through two primary routes: the Gabriel synthesis and reductive amination.

Gabriel Synthesis

This method employs hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, which is hydrolyzed to yield the primary amine.

Reaction Conditions

-

Substrate : 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one

-

Reagents : Hexamethylenetetramine (1.2 equiv), HCl (conc.)

-

Solvents : Dichloromethane, ethanol

-

Temperature : Reflux

-

Duration : 3 hours (reflux) + 48 hours (standing)

Procedure

The ketone is dissolved in dichloromethane and treated with hexamine. After filtration, the intermediate is refluxed in ethanol with concentrated HCl. The resulting ammonium chloride is neutralized with sodium hydroxide and extracted into ethyl acetate. Acidification with HCl precipitates the hydrochloride salt.

Key Data

| Parameter | Value |

|---|---|

| Yield | 39% |

| Purity (NMR) | >90% |

| Byproducts | Minimal (<5%) |

Reductive Amination

An alternative approach involves the condensation of the ketone with ammonium acetate followed by reduction.

Reaction Conditions

-

Substrate : 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one

-

Reagents : Ammonium acetate (2 equiv), sodium cyanoborohydride (1.5 equiv)

-

Solvent : Methanol

-

Temperature : Room temperature

-

Duration : 12 hours

Procedure

The ketone and ammonium acetate are stirred in methanol, followed by the gradual addition of sodium cyanoborohydride. The mixture is acidified with HCl, and the product is purified via recrystallization from ethanol.

Key Data

| Parameter | Value |

|---|---|

| Yield | 58% |

| Purity (HPLC) | >98% |

| Selectivity | >99% (no N-alkylation) |

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt for improved stability and crystallinity.

Procedure

The amine is dissolved in anhydrous diethyl ether and treated with hydrogen chloride gas. The precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

Optimization Insights

-

Solvent Choice : Ether > dichloromethane (higher yield)

-

Gas Flow Rate : 0.5 L/min minimizes foaming

-

Drying Conditions : 40°C under vacuum for 24 hours

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Gabriel Synthesis | 39% | 90% | Moderate | High |

| Reductive Amination | 58% | 98% | High | Moderate |

The reductive amination route offers superior yield and purity, making it preferable for industrial-scale production. However, the Gabriel synthesis remains valuable for laboratory-scale synthesis due to its simplicity.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The tetramethylcyclopropyl group is prone to ring-opening under acidic conditions. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride and related compounds:

Key Findings:

Structural Stability : The tetramethylcyclopropyl group in the target compound reduces metabolic degradation compared to bk-2C-B and 4-Methedrone, which feature labile substituents (e.g., methoxy groups) .

Pharmacological Activity: Unlike KM-X1 (a cannabinoid analog), the target compound’s amino ketone moiety suggests stimulant activity akin to amphetamines, though direct receptor-binding data are lacking .

Analytical Detection: The compound’s steric bulk complicates gas chromatography (GC) analysis, unlike simpler cathinones like 4-Methedrone, which are readily detectable via CE-MS/MS .

Biological Activity

2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride is a synthetic compound recognized primarily for its role as an NMDA (N-methyl-D-aspartate) receptor antagonist. This compound has garnered attention in pharmacological research due to its implications in various neurological studies and potential therapeutic applications.

- Molecular Formula : CHClN\O

- Molecular Weight : 327.85 g/mol

- Melting Point : 97–98 °C

- Solubility : Highly soluble in water and ethanol

The primary mechanism of action of 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride involves its selective blockade of the NMDA receptor. NMDA receptors are critical for synaptic plasticity and memory function. By inhibiting these receptors, the compound can modulate excitatory neurotransmission, making it a valuable tool in studying conditions like ischemia, epilepsy, and chronic pain.

Neuropharmacology

Research indicates that this compound exhibits significant neuroprotective effects by preventing excitotoxicity associated with excessive glutamate activity. This property makes it a candidate for investigating treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

- Ischemic Models : In animal models of ischemia, administration of 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride has demonstrated reduced neuronal damage and improved functional recovery post-injury. This suggests its potential in acute stroke management.

- Chronic Pain Studies : Clinical studies have shown that NMDA antagonists can alleviate neuropathic pain symptoms. The use of this compound in preclinical pain models has yielded promising results in reducing hyperalgesia and allodynia.

Toxicity and Safety

Despite its therapeutic potential, 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride is associated with significant toxicity. Reports indicate risks of respiratory distress and seizures upon overdose or improper handling. Researchers are advised to implement stringent safety protocols when working with this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism | Applications | Toxicity |

|---|---|---|---|

| MK-801 (Dizocilpine) | NMDA antagonist | Research in neuroprotection | High |

| Ketamine | NMDA antagonist | Anesthetic and antidepressant | Moderate |

| Memantine | NMDA antagonist | Alzheimer’s treatment | Low |

Q & A

Q. What are the standard synthetic routes for 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride?

The synthesis typically involves nucleophilic substitution where an amino group attacks a carbonyl carbon, followed by protonation to form the hydrochloride salt. Key steps include:

- Reaction of the ketone precursor (e.g., 2,2,3,3-tetramethylcyclopropyl carbonyl derivative) with an ammonia source under controlled pH.

- Purification via recrystallization using solvents like ethanol or acetone to isolate the hydrochloride salt .

- Validation using NMR spectroscopy (e.g., H and C) and mass spectrometry to confirm molecular structure and purity ≥95% .

Q. How is the purity and identity of this compound confirmed in academic research?

Analytical workflows include:

- Chromatography : HPLC or GC-MS to assess purity and detect impurities.

- Spectroscopy :

- H NMR for functional group analysis (e.g., cyclopropane protons at δ 1.2–1.5 ppm).

- FT-IR to verify amine (-NH) and carbonyl (C=O) stretches .

- Elemental analysis to confirm stoichiometry (e.g., C, H, N, Cl content) .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClNO | |

| Molecular Weight | ~229.74 g/mol | |

| CAS Number | EN300-366795 (analogous compound) |

Advanced Research Questions

Q. How do steric effects of the tetramethylcyclopropyl group influence reactivity in nucleophilic substitutions?

The tetramethylcyclopropyl moiety introduces significant steric hindrance:

- Steric shielding reduces accessibility to the carbonyl carbon, slowing nucleophilic attack.

- Electronic effects : The cyclopropane ring’s strain may alter electron density on the carbonyl, as seen in analogs like 2-amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride, where electron-withdrawing substituents stabilize transition states .

- Experimental validation : Kinetic studies (e.g., rate constants under varying temperatures) and computational modeling (DFT) are recommended to quantify these effects .

Q. What are the challenges in analyzing pyrolysis products of this compound, and how can they be addressed?

Pyrolysis (e.g., via GC-MS) may generate complex degradation products due to:

- Thermal instability of the cyclopropane ring, leading to ring-opening products.

- Methodological solutions :

- Use on-line pyrolysis-GC/MS with controlled heating rates (e.g., 10°C/min) to isolate intermediates.

- Compare fragmentation patterns with reference standards (e.g., bk-2C-B pyrolysis data) .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

While direct data on this compound is limited, structural analogs suggest:

- Receptor binding : The amine group may engage in hydrogen bonding with enzymes or receptors (e.g., serotonin receptors in psychoactive analogs) .

- Cellular assays : Use radioligand binding assays (e.g., H-labeled derivatives) to quantify affinity for targets like GPCRs .

Q. Table 2: Comparative Reactivity of Structural Analogs

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve amine nucleophilicity.

- Process control : In-line FTIR monitoring to track reaction progress and terminate at optimal conversion .

Q. How can researchers resolve contradictions in spectral data for this compound?

- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable).

- Isotopic labeling : N-labeled amine groups can clarify ambiguous peaks in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.